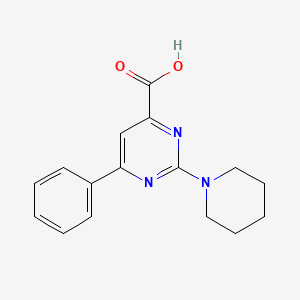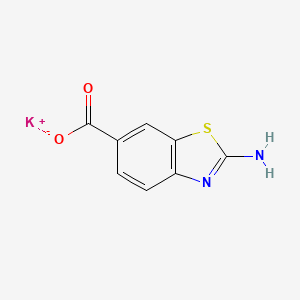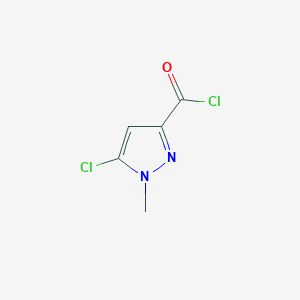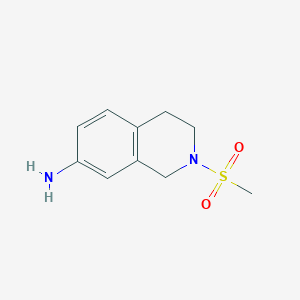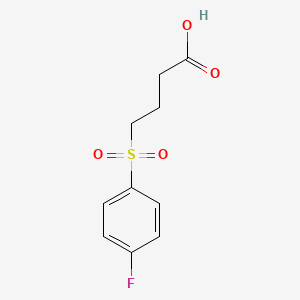
4-(4-Fluorobenzenesulfonyl)-butyric acid
Übersicht
Beschreibung
4-(4-Fluorobenzenesulfonyl)-butyric acid is a chemical compound with the CAS Number: 1017674-75-7 . It has a molecular weight of 246.26 .
Synthesis Analysis
The synthesis of this compound-related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H11FO4S/c11-8-3-5-9 (6-4-8)16 (14,15)7-1-2-10 (12)13/h3-6H,1-2,7H2, (H,12,13) .Chemical Reactions Analysis
4-Fluorobenzenesulfonyl chloride is reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 246.26 .Wissenschaftliche Forschungsanwendungen
Electrosynthesis and SNAr Reactivity Enhancement
The electrosynthetic activation of SNAr (nucleophilic aromatic substitution) reactivity through sulfonylonio substituents, such as 4-Fluorobenzenesulfonyl chloride, has been highlighted as a method to perform SNAr reactions under milder conditions. This approach leads to new pathways for synthesizing pharmaceutically interesting substances, demonstrating the potential of 4-(4-Fluorobenzenesulfonyl)-butyric acid in facilitating the synthesis of complex organic compounds (Weiss & Pühlhofer, 2001).
Novel Synthesis Methods for Pesticide Production
A study on the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative relevant to the structure of this compound, showcases its utility in producing key intermediates for pesticide preparation. This work not only outlines a novel synthesis route but also underscores the importance of such compounds in developing agrochemicals (Xiao-hua Du et al., 2005).
Butyric Acid: From Bioproduction to Applications
The relevance of butyric acid in various industries, including its synthesis through microbial fermentation, is extensively reviewed. The document discusses strategies for enhancing butyric acid production, emphasizing its significance in food, pharmaceuticals, and more. This broader context of butyric acid research illustrates the industrial relevance of derivatives like this compound (Jiang et al., 2018).
Chemical Synthesis and Properties of Polyamides
The synthesis of 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene demonstrates the application of this compound in creating materials with unique properties, such as noncrystalline polyamides with high thermal stability. This research area opens up new opportunities for the development of advanced materials for various applications (Hsiao et al., 2000).
Antitumor Properties and Drug Development
Sulfonamide derivatives, related to this compound, have been designed and synthesized as potential antitumor agents with low toxicity. The compounds exhibit promising antitumor activity and represent a novel class of drugs for cancer treatment. This application signifies the potential of this compound derivatives in medicinal chemistry and drug development (Huang, Lin, & Huang, 2001).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBPZQDXQXENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)
![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)


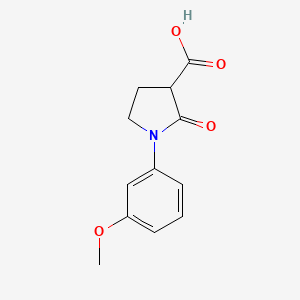
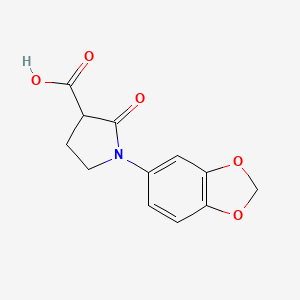

![{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3073391.png)
